

An In-depth Technical Guide on the Mechanism of Action of (+)-SHIN1

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Compound of Interest

Compound Name: (+)-SHIN1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT). It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting one-carbon metabolism in cancer.

Core Mechanism of Action

(+)-SHIN1, also known as RZ-2994, is a dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.^{[1][2]} These enzymes are critical for the one-carbon metabolic pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.^[3] By inhibiting both SHMT1 and SHMT2, **(+)-SHIN1** effectively blocks the primary source of one-carbon units necessary for the synthesis of purines and thymidylate, essential components of DNA and RNA.^{[3][4]}

The inhibition of SHMT1/2 by **(+)-SHIN1** leads to a depletion of the cellular pool of one-carbon units, which in turn hinders nucleotide biosynthesis.^{[2][3]} This disruption of DNA and RNA synthesis ultimately results in cell cycle arrest, predominantly at the S/G2 phase, and induces apoptosis in cancer cells.^{[1][5]} The cytotoxic effects of **(+)-SHIN1** are particularly pronounced in cancer cells that exhibit a high dependency on the one-carbon metabolic pathway, such as T-cell acute lymphoblastic leukemia (T-ALL) and diffuse large B-cell lymphoma (DLBCL).^{[1][3]}

Quantitative Data

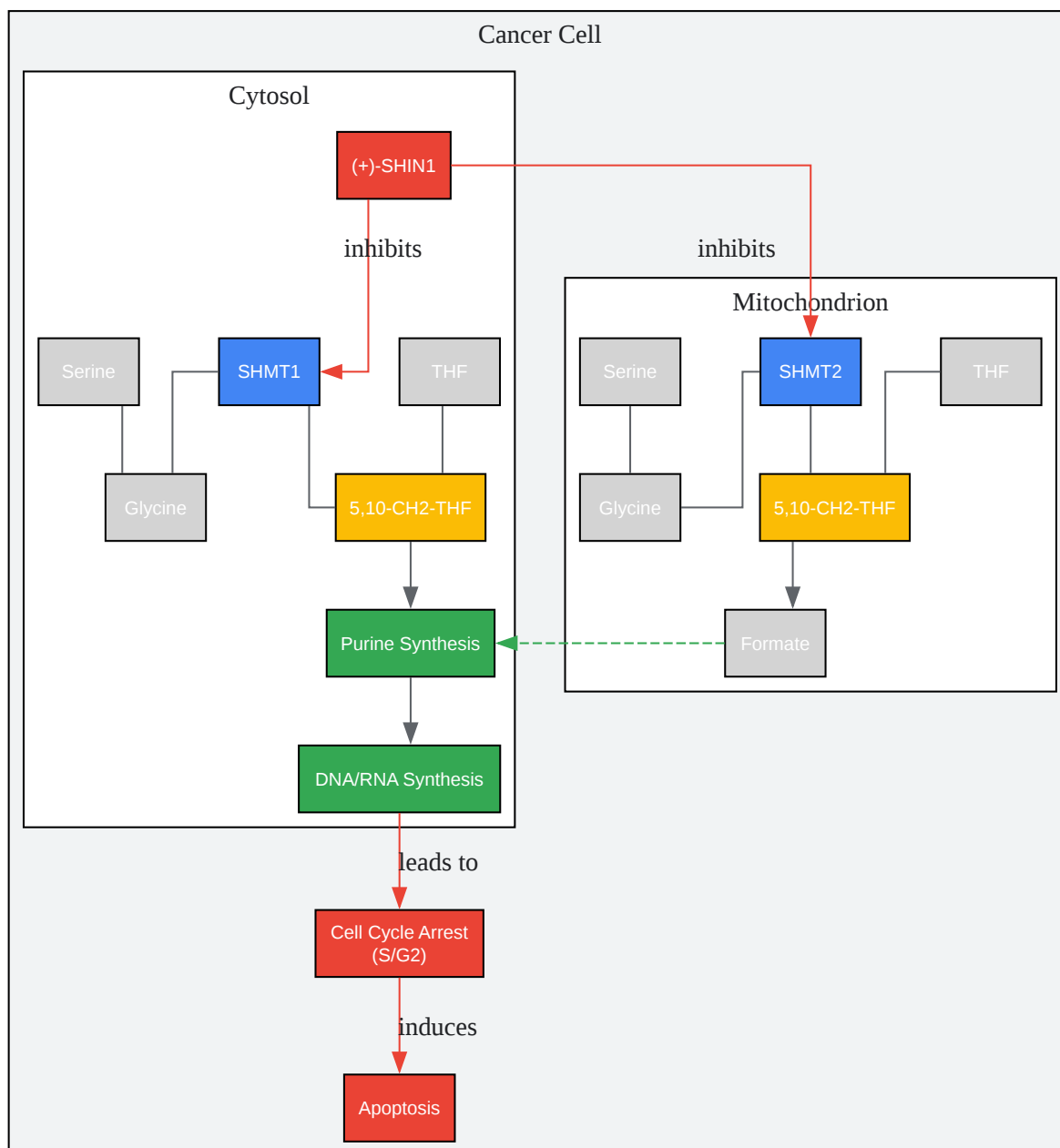
The inhibitory potency of **(+)-SHIN1** has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

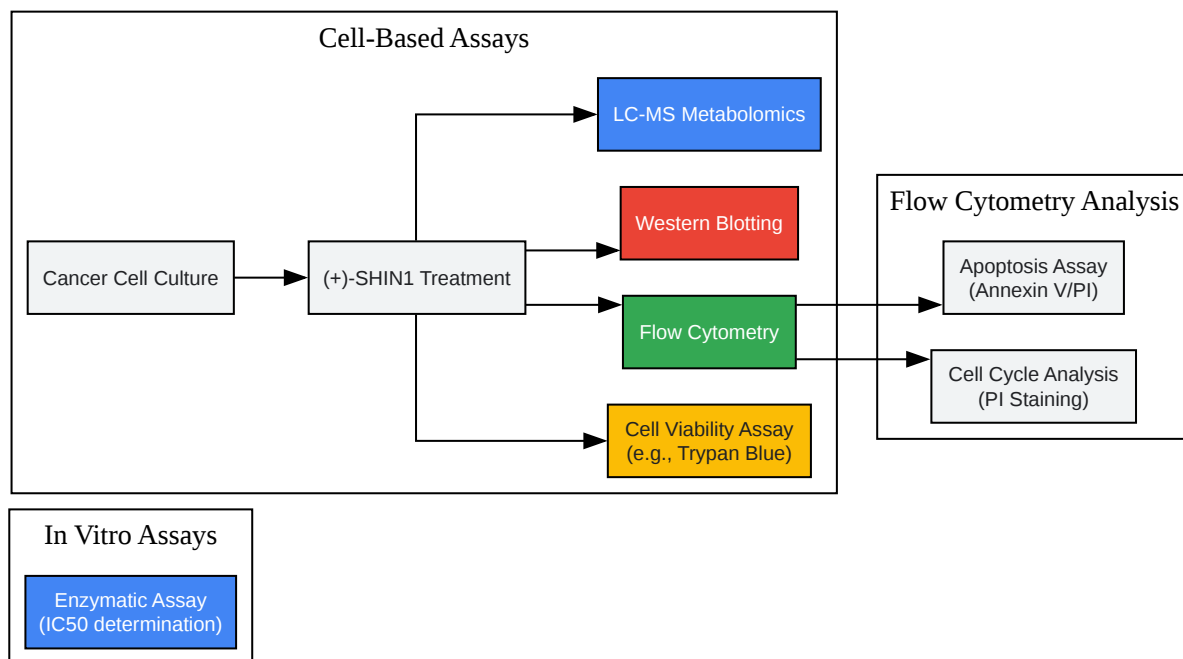
Target	IC50 (nM)	Assay Type	Reference
Human SHMT1	5	In vitro enzymatic assay	[2] [6] [7]
Human SHMT2	13	In vitro enzymatic assay	[2] [6] [7]

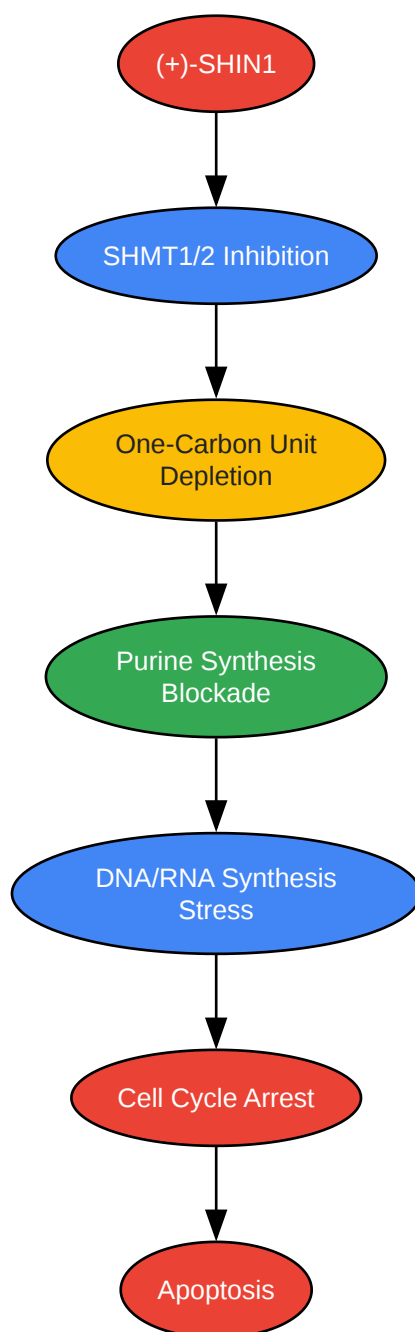
Cell Line	Cancer Type	IC50 (μM)	Reference
HCT-116	Colon Cancer	0.870	[4] [7]
T-ALL (average)	T-cell Acute Lymphoblastic Leukemia	2.8	[1]
B-ALL (average)	B-cell Acute Lymphoblastic Leukemia	4.4	[1]
AML (average)	Acute Myeloid Leukemia	8.1	[1]
SHMT2 deletion HCT-116	Colon Cancer	0.010	[2]

Signaling Pathways and Logical Relationships

The mechanism of action of **(+)-SHIN1** involves the perturbation of central metabolic and signaling pathways. The following diagrams illustrate these relationships.







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